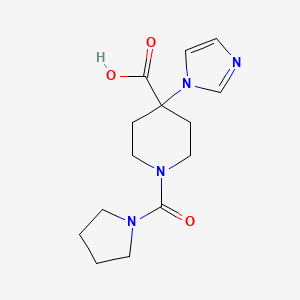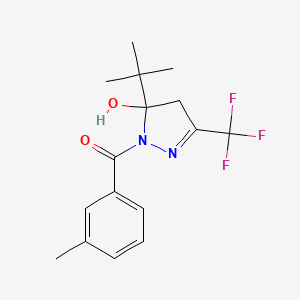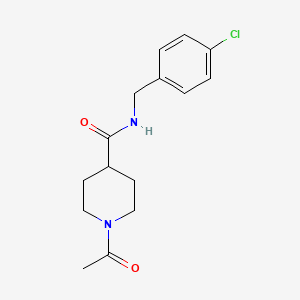![molecular formula C15H21NO4 B5316290 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5316290.png)
2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK) that has gained significant attention in the scientific community due to its potential therapeutic applications. AMPK is a key regulator of cellular energy homeostasis and is involved in a variety of physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. A-769662 has been shown to activate AMPK in vitro and in vivo, leading to a range of biochemical and physiological effects that may have therapeutic implications.
Wirkmechanismus
2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide activates AMPK by binding to the γ-subunit of the enzyme and allosterically activating it. This leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to have a more potent and selective effect on AMPK activation than other AMPK activators, such as AICAR and metformin.
Biochemical and Physiological Effects:
The activation of AMPK by 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide leads to a range of biochemical and physiological effects. In vitro studies have shown that 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide can increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis in muscle cells. In animal models, 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to improve glucose uptake and insulin sensitivity, reduce body weight and adiposity, and improve lipid metabolism. Additionally, 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to have anti-inflammatory effects in vitro and in animal models, suggesting that it may have potential as a treatment for inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is its potency and selectivity for AMPK activation, which makes it a useful tool for studying the role of AMPK in cellular processes. Additionally, 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to have a longer half-life than other AMPK activators, which may make it more suitable for in vivo studies. However, one of the limitations of 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is its low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the long-term effects of 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide on cellular processes and animal models are still not well understood, and further research is needed to fully elucidate its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide. One area of interest is its potential as a treatment for metabolic disorders, such as diabetes and obesity. Further studies are needed to determine the long-term effects of 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide on glucose and lipid metabolism in animal models and human subjects. Additionally, 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a treatment for inflammatory disorders. Another area of interest is the development of more potent and selective AMPK activators based on the structure of 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide. Overall, 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has shown promise as a therapeutic agent for a variety of diseases, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide involves several steps, starting with the reaction of 2-methoxyphenol with 2-bromoethylamine hydrobromide to form 2-(2-methoxyphenoxy)ethylamine. This intermediate is then reacted with tetrahydro-2-furanmethanamine to form 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]amine. The final step involves the acetylation of the amine group with acetic anhydride to form 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide. The overall yield of the synthesis is around 10%, and the purity of the final product can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. One of the main areas of research has been its role in metabolic disorders, such as diabetes and obesity. 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to improve glucose uptake and insulin sensitivity in vitro and in animal models, suggesting that it may have potential as a treatment for type 2 diabetes. Additionally, 2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to reduce body weight and improve lipid metabolism in obese animal models, further highlighting its potential as a therapeutic agent for metabolic disorders.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(12-8-5-9-19-12)16-15(17)10-20-14-7-4-3-6-13(14)18-2/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIHEFCVRLZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5316210.png)
![2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5316217.png)
![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5316233.png)
![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5316246.png)


![N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5316259.png)

![6-methyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one hydrochloride](/img/structure/B5316300.png)
